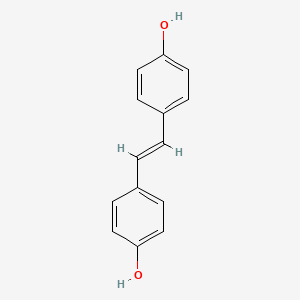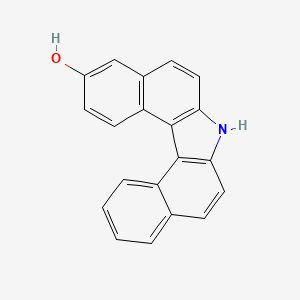![molecular formula C26H38O12 B1202980 beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol, also known as linseed, is derived from the flax plant (Linum usitatissimum). This versatile seed has been used for centuries due to its numerous health benefits and nutritional value. This compound is a rich source of omega-3 fatty acids, particularly alpha-linolenic acid, as well as dietary fiber, lignans, and various vitamins and minerals .
Preparation Methods
Synthetic Routes and Reaction Conditions: beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol preparation typically involves cleaning, drying, and grinding the seeds. The seeds can be soaked in water to soften them, then ground into a fine powder using a mortar, spice grinder, or blender . Industrially, flaxseed oil is extracted using cold pressing or solvent extraction methods. The oil is then refined to remove impurities .
Chemical Reactions Analysis
Types of Reactions: beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. The fatty acids in flaxseed oil, such as alpha-linolenic acid, are prone to oxidation, which can lead to rancidity . Lignans in flaxseed can undergo hydrolysis to release bioactive compounds .
Common Reagents and Conditions: Oxidation of flaxseed oil can be catalyzed by exposure to air, light, and heat. Antioxidants such as tocopherols are often added to flaxseed oil to prevent oxidation . Hydrolysis of lignans can be facilitated by enzymes or acidic conditions .
Major Products Formed: The major products formed from the oxidation of flaxseed oil include hydroperoxides and aldehydes . Hydrolysis of lignans releases secoisolariciresinol diglucoside, which has various health benefits .
Scientific Research Applications
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol has a wide range of scientific research applications. In chemistry, it is used as a source of omega-3 fatty acids and lignans for studying their chemical properties and reactions . In biology and medicine, flaxseed is researched for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties . It is also used in the food industry as a functional ingredient due to its high nutritional value .
Mechanism of Action
The health benefits of flaxseed are primarily attributed to its bioactive compounds, such as alpha-linolenic acid and lignans. Alpha-linolenic acid exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . Lignans have antioxidant properties and can modulate hormone levels by acting as phytoestrogens . These compounds interact with various molecular targets and pathways, including the nuclear factor kappa B pathway and estrogen receptors .
Comparison with Similar Compounds
beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol is often compared to other seeds and oils rich in omega-3 fatty acids, such as chia seeds and hemp seed oil. While chia seeds also contain alpha-linolenic acid, flaxseed has a higher lignan content, making it unique in its antioxidant and hormone-modulating properties . Hemp seed oil, on the other hand, is richer in omega-6 fatty acids, whereas flaxseed oil is predominantly composed of omega-3 fatty acids .
Similar Compounds:- Chia seeds
- Hemp seed oil
- Fish oil (rich in omega-3 fatty acids)
- Walnuts (contain alpha-linolenic acid)
This compound stands out due to its high lignan content and the unique combination of omega-3 fatty acids, fiber, and other bioactive compounds .
Properties
Molecular Formula |
C26H38O12 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H26O6.C6H12O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2;7-1-2-3(8)4(9)5(10)6(11)12-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3;2-11H,1H2/t15-,16-;2-,3-,4+,5-,6-/m01/s1 |
InChI Key |
MJYQFWSXKFLTAY-OVEQLNGDSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O.C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)








![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)
![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B1202915.png)



